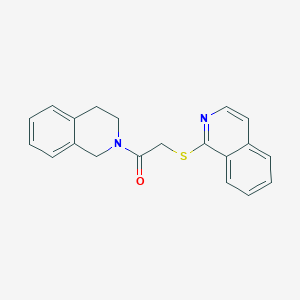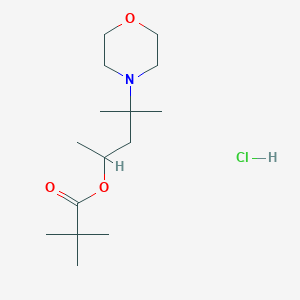
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features both isoquinoline and tetrahydroisoquinoline moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoquinoline ring system, which is a common structural motif in many natural products and pharmaceuticals, adds to its significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isoquinoline Sulfide: The isoquinoline ring is first functionalized with a thiol group to form isoquinoline sulfide. This can be achieved through the reaction of isoquinoline with a thiolating agent such as thiourea in the presence of a base.
Coupling with Tetrahydroisoquinoline: The isoquinoline sulfide is then coupled with tetrahydroisoquinoline through a nucleophilic substitution reaction. This step often requires a strong base and a suitable solvent to facilitate the reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isoquinoline and tetrahydroisoquinoline rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Halogenated Derivatives: From substitution reactions.
科学的研究の応用
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Its effects on biological systems are investigated to understand its potential therapeutic benefits and mechanisms of action.
作用機序
The mechanism of action of 2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and tetrahydroisoquinoline moieties can bind to active sites or allosteric sites on proteins, modulating their activity. The sulfur atom in the sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(ISOQUINOLIN-1-YLSULFANYL)ETHAN-1-ONE: Lacks the tetrahydroisoquinoline moiety.
1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: Lacks the isoquinoline sulfanyl group.
Uniqueness
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is unique due to the presence of both isoquinoline and tetrahydroisoquinoline moieties, which can confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-isoquinolin-1-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-19(22-12-10-15-5-1-2-7-17(15)13-22)14-24-20-18-8-4-3-6-16(18)9-11-21-20/h1-9,11H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAEURZDSEUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6079506.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)

![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![2-amino-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6079543.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)
![Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6079560.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)


![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
